molecular formula C22H17NO4S B2426797 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide CAS No. 879575-59-4

4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide

Cat. No.: B2426797
CAS No.: 879575-59-4
M. Wt: 391.44
InChI Key: CKWUUHLMBVWUHF-UHFFFAOYSA-N
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Description

4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a methoxy group, a benzamide moiety, and a chromenone core with a thiophene ring. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the chromenone core.

    Formation of the benzamide moiety: This can be achieved by reacting the intermediate with benzoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide: Lacks the methyl group on the chromenone core.

    4-methoxy-N-(8-methyl-4-oxo-3-(furan-2-yl)-4H-chromen-2-yl)benzamide: Contains a furan ring instead of a thiophene ring.

    4-methoxy-N-(8-methyl-4-oxo-3-(phenyl)-4H-chromen-2-yl)benzamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring and the specific substitution pattern on the chromenone core make 4-methoxy-N-(8-methyl-4-oxo-3-(thiophen-2-yl)-4H-chromen-2-yl)benzamide unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

4-methoxy-N-(8-methyl-4-oxo-3-thiophen-2-ylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-5-3-6-16-19(24)18(17-7-4-12-28-17)22(27-20(13)16)23-21(25)14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUUHLMBVWUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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